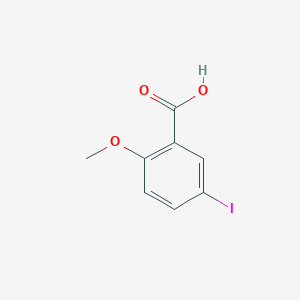

5-Iodo-2-methoxybenzoic acid

Descripción general

Descripción

5-Iodo-2-methoxybenzoic acid is a compound that is structurally related to various benzoic acid derivatives mentioned in the provided papers. While the exact compound is not directly studied, the papers discuss similar iodinated and methoxy substituted benzoic acids, which can provide insights into the chemical behavior and properties of this compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as iodobenzene-catalyzed cyclization , and the use of iodine(V) reagents . These methods could potentially be adapted for the synthesis of this compound. For instance, the iodobenzene-catalyzed reaction might be applicable if a suitable methoxyethanesulfonamide precursor for this compound is available.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, has been determined by crystallography . These studies reveal the influence of iodine substitution on bond distances and angles, which is likely to be relevant for understanding the structure of this compound as well.

Chemical Reactions Analysis

The reactivity of iodinated benzoic acids can be inferred from the use of iodine(V) reagents in organic synthesis . These reagents facilitate cyclization reactions to form heterocycles, suggesting that this compound may also participate in similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be hypothesized based on related compounds. For example, 3,5-dibromo-2-methoxybenzoic acid isolated from sea sponge exhibits properties that are characteristic of halogenated benzoic acids . The presence of the iodine atom in this compound is expected to influence its physical properties, such as melting point and solubility, as well as its chemical reactivity.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

5-Iodo-2-methoxybenzoic acid is used in cross-coupling reactions, a key process in organic synthesis. For example, the Suzuki cross-coupling reaction, a prominent method for forming carbon-carbon bonds, can be facilitated by derivatives of this compound. These reactions are crucial in the synthesis of biaryls, a compound class significant in pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).

Radiosensitizing Agents

Compounds derived from this compound, such as 4(5)-iodo-5(4)-nitroimidazole derivatives, have been studied for their potential as radiosensitizing agents. These agents are designed to enhance the effectiveness of radiation therapy in cancer treatment by selectively sensitizing hypoxic cancer cells to radiation (Gupta et al., 1985).

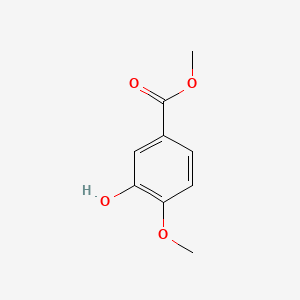

Natural Product Isolation

This compound-related compounds are found in natural products, such as those isolated from sea sponges. For instance, 3,5-Dibromo-2-methoxybenzoic acid, structurally related to this compound, has been isolated from the sea sponge Didiscus sp. These natural products can be significant in the discovery of new drugs and materials (Utkina et al., 1998).

Mass Spectrometry Applications

Derivatives of this compound are used in mass spectrometry as additives to enhance the performance of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These additives improve ion yields and signal-to-noise ratio for the analysis of high-mass range analytes like proteins and oligosaccharides (Karas et al., 1993).

Synthesis of Biologically Active Compounds

This compound-related compounds are used in the synthesis of various biologically active molecules. For instance, modifications of flavonoids with 2-iodoxybenzoic acid (IBX) lead to the generation of compounds with high antioxidant and anticancer activity. This demonstrates the role of these derivatives in medicinal chemistry and drug development (Barontini et al., 2010).

Safety and Hazards

The safety data sheet for 5-Iodo-2-methoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Propiedades

IUPAC Name |

5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEBPHMWZVPXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399155 | |

| Record name | 5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2786-00-7 | |

| Record name | 5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

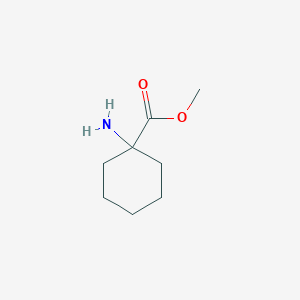

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

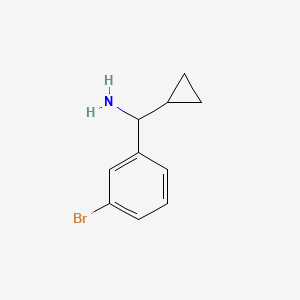

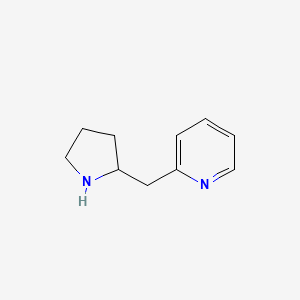

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)